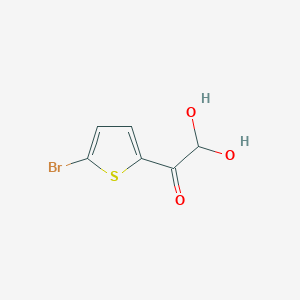

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone

Description

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone is a brominated thiophene derivative featuring a diketone moiety with hydroxyl substituents. This compound is synthesized via the oxidation of 2-acetyl-5-bromothiophene using selenium dioxide in a 1,4-dioxane-water system under reflux conditions . Its structure combines a thiophene ring with a bromine atom at the 5-position and a geminal dihydroxyacetophenone group, making it a versatile intermediate in heterocyclic chemistry.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-2,2-dihydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJBJVXFHMXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680556 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852619-28-4 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects.

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets.

Biochemical Pathways

Based on the structure of the compound, it may be involved in various biochemical reactions, including redox reactions, signal transduction pathways, and enzymatic reactions.

Pharmacokinetics

Based on its chemical structure, it is likely that the compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys.

Result of Action

Based on the known effects of similar compounds, it may influence cellular signaling, enzyme activity, and gene expression, leading to various physiological effects.

Action Environment

The action, efficacy, and stability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, extreme temperatures or pH levels may affect the stability of the compound, while the presence of other compounds may influence its efficacy through competitive or non-competitive interactions.

Biological Activity

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to support the discussion.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₆H₅BrO₃S

- Molecular Weight : 237.07 g/mol

- CAS Number : 852619-28-4

This compound features a brominated thiophene ring and two hydroxyl groups, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related chalcones have shown effectiveness against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia, suggesting a potential for this compound in combating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar functionalities are notable. For example, certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines in vitro, indicating that this compound could modulate inflammatory responses .

Case Studies

- Wound Healing : A study on thiazolidine derivatives indicated that similar compounds could enhance prostaglandin E₂ (PGE₂) levels in cells, promoting wound healing . This suggests that this compound might have applications in regenerative medicine.

- Cell Proliferation : In experiments involving fibroblast cells, certain derivatives showed variable effects on cell growth. These findings imply that further research is needed to determine the specific effects of this compound on different cell types .

Data Table Summary

| Biological Activity | Related Compound Findings | Potential Implications |

|---|---|---|

| Antimicrobial | Effective against P. gingivalis | Treatment for periodontal diseases |

| Anti-inflammatory | Inhibits cytokine secretion | Potential for inflammatory disease therapy |

| Cytotoxicity | Induces oxidative stress in cancer cells | Cancer treatment possibilities |

| Wound Healing | Enhances PGE₂ levels | Applications in regenerative medicine |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone with structurally related compounds, focusing on substituent effects, synthesis routes, and applications:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the thiophene ring (target compound) enhances electrophilic substitution reactivity compared to methoxy or hydroxyl groups in analogs like 1-(5-bromo-2-methoxyphenyl)-2-phenylethanone .

- Solubility and Stability: The geminal dihydroxy groups in the target compound improve water solubility relative to non-hydroxylated analogs (e.g., 1-(5-bromo-2-iodophenyl)ethanone) but reduce thermal stability due to hydrogen bonding .

- Biological Activity : Thiophene-containing derivatives (e.g., the target compound) exhibit superior antimicrobial activity compared to purely phenyl-based analogs, as seen in substituted pyrazol-4-yl derivatives .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone typically involves the bromination of thiophene derivatives followed by oxidation or hydroxylation steps to introduce the dihydroxyethanone moiety. The key intermediate often used is 5-bromothiophene-2-carbaldehyde or related brominated thiophene compounds.

Specific Preparation Routes

Route A: Hydroxylation of 5-Bromothiophene-2-carbaldehyde

- Starting Material : 5-Bromothiophene-2-carbaldehyde

- Reagents and Conditions :

- Reaction with aqueous dimethylamine solution over approximately 24 hours with periodic addition of dimethylamine to maintain reaction progress.

- Post-reaction workup involves cooling, addition of deionized water, extraction with dichloromethane, drying over anhydrous sodium sulfate, filtration, and concentration by rotary evaporation.

- Purification by column chromatography using ethyl acetate/petroleum ether (1:1) as eluent.

- Yield : Approximately 60% for the intermediate 5-(dimethylamino)thiophene-2-carbaldehyde, which can be further converted to the target compound.

- Notes : This method emphasizes controlled addition of dimethylamine and prolonged reaction times to ensure completion.

Route B: Reaction of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone with Nucleophiles

- Starting Material : 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (commercially available or synthesized)

- Reagents and Conditions :

- The bromoethanone intermediate is reacted with substituted thiourea in ethanol at 70°C for 2 hours.

- Reaction monitored by LC/MS.

- After cooling, precipitate formation occurs, followed by filtration and washing with acetone.

- The solid is dissolved in 2 M NaOH and extracted with ethyl acetate.

- Organic layers are dried and concentrated to yield the desired product.

- Yield : High yields reported, approximately 83% under these conditions.

- Notes : This method is efficient and widely used for preparing various substituted derivatives, including the target compound.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Purification Method | Notes |

|---|---|---|---|---|---|---|

| A | 5-Bromothiophene-2-carbaldehyde | Dimethylamine aqueous solution | 24 h reaction, room temperature cooling, extraction with DCM | ~60% (intermediate) | Column chromatography (ethyl acetate/petroleum ether 1:1) | Requires careful addition of dimethylamine, prolonged reaction |

| B | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | Substituted thiourea, NaOH | 70°C, 2 h | ~83% | Filtration, extraction, drying, concentration | Efficient, suitable for diverse derivatives |

Detailed Research Findings and Notes

- The synthesis involving 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea derivatives is noted for its reproducibility and high yields, making it a preferred route in medicinal chemistry research.

- The hydroxylation and amination route starting from 5-bromothiophene-2-carbaldehyde requires careful control of reagent addition and longer reaction times but is useful for preparing functionalized intermediates for further transformations.

- Purification techniques commonly involve solvent extraction, drying over anhydrous salts, and chromatographic separation using mixed solvents such as ethyl acetate and petroleum ether.

- Reaction monitoring by LC/MS and NMR spectroscopy is standard to confirm product formation and purity.

- Temperature control is critical; for example, reactions are typically carried out at moderate temperatures (room temperature to 70°C) to avoid decomposition or side reactions.

- The compound must be stored in well-ventilated, cool, and dry conditions, protected from light and moisture to maintain stability.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone?

The compound is synthesized via bromination of acetylthiophene derivatives. A typical method involves:

- Reagents : Bromine (Br₂) in acetic acid (CH₃COOH) with sodium acetate (NaOAc) as a base.

- Procedure : Dissolve 3-acetylthiophene in acetic acid, add bromine dropwise under controlled temperature (0–5°C), and stir for 12–24 hours. Sodium acetate neutralizes HBr byproducts. The product is isolated via vacuum filtration and purified by recrystallization .

- Critical Parameters : Excess bromine may lead to di-substitution; reaction temperature impacts regioselectivity.

Q. What spectroscopic and chromatographic methods validate its structural purity?

- HPLC/LC-MS : Retention times of 6.5 min (HPLC, UV-VIS detection) and 7.2 min (LC-MS, electrospray ionization) are standard benchmarks .

- NMR : Key signals include a singlet for the dihydroxyacetone moiety (δ ~5.2 ppm, 2H) and thiophene ring protons (δ ~7.0–7.5 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 205.07 (C₆H₅BrO₃S) confirms molecular weight .

Q. What are its primary chemical reactivity pathways?

- Nucleophilic Substitution : The bromine atom undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

- Oxidation : The thiophene ring oxidizes to sulfoxides/sulfones using KMnO₄ or H₂O₂.

- Reduction : The carbonyl group is reduced to a secondary alcohol with NaBH₄ or LiAlH₄ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used. The compound’s dihydroxy groups may induce hydrogen-bonding networks, complicating refinement.

- Challenges : Twinned crystals or poor diffraction require high-resolution data (≤1.0 Å). Use PLATON to check for twinning and apply restraints for thermal parameters .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry.

Q. How to address contradictions in reported spectral data (e.g., NMR shifts)?

- Methodological Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, diastereotopic hydroxyl protons may split unexpectedly in DMSO-d₆ due to hydrogen bonding.

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., di-brominated analogs) that might skew integrations.

Q. What strategies optimize regioselectivity in substitution reactions?

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can target the bromine site selectively. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.

- Temperature Control : Lower temperatures (−20°C) favor mono-substitution; higher temperatures (80°C) risk ring-opening .

Q. How to design biological activity assays for this compound?

- Antimicrobial Screening : Use agar diffusion assays against E. coli and S. aureus. Prepare serial dilutions (1–100 µg/mL) in DMSO and compare zone-of-inhibition diameters with controls .

- Enzyme Inhibition : Test against tryptophan hydroxylase (TPH) via kinetic assays. Monitor serotonin production via HPLC with fluorescence detection (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.